molecular formula C23H19BrN4O4 B2558603 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1326835-68-0

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2558603
CAS No.: 1326835-68-0
M. Wt: 495.333
InChI Key: FHFMTDNBGXSJBU-UHFFFAOYSA-N
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Description

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O4 and its molecular weight is 495.333. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study described the synthesis of 1,3,4-oxadiazole compounds, showcasing their potential antimicrobial and hemolytic activities. These compounds were synthesized through a series of chemical reactions starting from aryl/aralkyl organic acids, demonstrating variable antimicrobial activity against selected microbial species with relatively low toxicity, suggesting their potential for further biological screening and application trials (Gul et al., 2017) sourcesource.

Anticancer Properties

  • Another research focused on the design, synthesis, and characterization of novel acetamide derivatives containing the 1,3,4-oxadiazole moiety, evaluating their cytotoxicity against different human cancer cell lines. The study found that specific derivatives showed high cytotoxicity on certain cell lines, suggesting the potential of these compounds as chemotherapeutic agents (Vinayak et al., 2014) sourcesource.

Antibacterial and Antifungal Activities

  • Research into N-substituted derivatives of 1,3,4-oxadiazole compounds revealed their synthesis and evaluation for antibacterial activity. The study concluded that these compounds exhibited moderate to significant activity against various bacterial strains, highlighting their potential as novel antibacterial agents (Khalid et al., 2016) sourcesource.

Novel Synthesis Approaches

  • A study on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives evaluated their anti-Salmonella typhi activity. The compounds synthesized exhibited significant antibacterial activity, suggesting their utility in developing treatments against Salmonella infections (Salama, 2020) sourcesource.

Potential for Further Biological Screening

  • The synthesis and biological assessment of triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle were explored, revealing a diverse set of acetamides with interesting biological properties. This research paves the way for further exploration of these compounds in pharmacological applications (Karpina et al., 2019) sourcesource.

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O4/c1-31-19-9-2-15(3-10-19)12-25-20(29)14-28-13-17(6-11-21(28)30)23-26-22(27-32-23)16-4-7-18(24)8-5-16/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFMTDNBGXSJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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